![molecular formula C12H9FN4O B6579779 7-(4-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 946236-42-6](/img/structure/B6579779.png)
7-(4-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
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Overview
Description
“7-(4-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a chemical compound that has been studied for its potential applications . It is also known as “®- (4-fluorophenyl) (8-methyl-3- (3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro- [1,2,4]triazolo [4,3-a]pyrazin-7 (8H)-yl)methanone” and is an inhibitor of the Neurokinin Receptor .
Synthesis Analysis
The synthesis of this compound starts from esters of oxalic acid monoamides via cyclization of intermediate 3-hydrazinopyrazin-2-ones . The reaction sequence starts from known oxalic acid monoamide esters, which already have the substituent that will occupy position 7 in the target compound . The subsequent cyclization of compounds by refluxing in trifluoroacetic acid or in a mixture of acetic and trifluoroacetic acid results in 1-substituted pyrazine-2,3-diones .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as XRD , 1H and 13C nuclear magnetic resonance spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization, hydrolysis, and alkylation . The use of POCl3 to obtain 3-chloropyrazin-2 (1H)-ones was accompanied by the formation of a considerable amount of tar, which required column chromatography for purification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using techniques such as melting point determination, 1H and 13C nuclear magnetic resonance spectroscopy, and mass spectrometry . For example, one derivative of this compound, 7-(4-Fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, has a melting point of >300°C .Scientific Research Applications
- Researchers have synthesized novel triazolo [4,3-a]pyrazine derivatives, including this compound, and evaluated their antibacterial properties .
- Triazolo [4,3-a]pyrazine derivatives have been investigated for potential therapeutic applications .
Antibacterial Activity
Medicinal Chemistry
Drug Contamination Studies
Structure-Activity Relationship (SAR) Studies
Mechanism of Action
Target of Action
Compounds with similar structures, such as the 1,2,4-triazolo[4,3-a]pyrazine derivatives, have been reported to exhibit diverse pharmacological activities . They have been found to interact with various targets, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of Action
Based on the structure-activity relationship of biologically important 1,2,4-triazolo[4,3-a]pyrazines, it can be inferred that the compound may interact with its targets through specific interactions .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that this compound may also have a wide range of effects .
Future Directions
The future directions for research on this compound could include further exploration of its potential applications, particularly in relation to its inhibitory effect on the Neurokinin Receptor . Additionally, further studies could aim to optimize the synthesis process and investigate the compound’s antibacterial activity .
properties
IUPAC Name |
7-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O/c1-8-14-15-11-12(18)17(7-6-16(8)11)10-4-2-9(13)3-5-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBJVDHSYHVKIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN(C2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
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